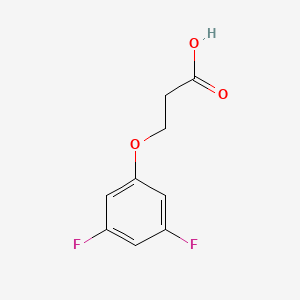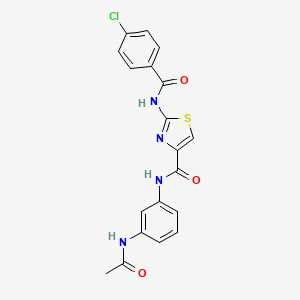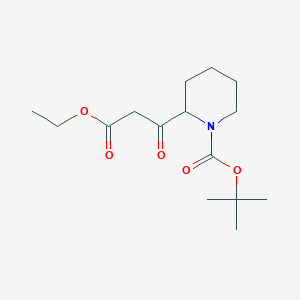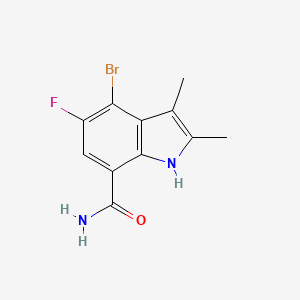![molecular formula C23H19N7O B2492221 N-(4-({[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phényl)-2-(1H-indol-3-yl)acétamide CAS No. 1172569-90-2](/img/structure/B2492221.png)
N-(4-({[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phényl)-2-(1H-indol-3-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that features an indole ring, a pyrazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in the regulation of blood glucose levels . The compound has been evaluated as a new class of non-competitive α-glucosidase inhibitors .
Mode of Action
The compound interacts with α-glucosidase in a non-competitive manner . This means it binds to a site on the enzyme that is distinct from the active site, altering the enzyme’s conformation and reducing its activity. The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the breakdown of oligosaccharides and disaccharides to α-glucose . This slows down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream and helping to control blood glucose levels. This mechanism is particularly relevant in the management of type 2 diabetes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one study indicates that a similar compound had a clearance rate of 11.4 mL/min/g and a half-life of 121.6 minutes in liver microsomal assay studies . These properties can impact the compound’s bioavailability and effectiveness.
Result of Action
The primary result of the compound’s action is the reduction of blood glucose levels, which is beneficial in the management of type 2 diabetes . By inhibiting α-glucosidase, the compound slows down the digestion of carbohydrates and the absorption of glucose, helping to control postprandial hyperglycemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactionsThe final step often involves the formation of the acetamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with an indole ring and an oxadiazole ring.
2-(1H-indol-3-yl)cyclohexan-1-one: An indole derivative with a cyclohexanone moiety.
Uniqueness
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its combination of indole, pyrazole, and pyrimidine rings, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O/c31-23(12-16-14-24-20-5-2-1-4-19(16)20)29-18-8-6-17(7-9-18)28-21-13-22(26-15-25-21)30-11-3-10-27-30/h1-11,13-15,24H,12H2,(H,29,31)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFSOEGRKVWAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)
![1,3,5-trimethyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2492144.png)


![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)
![(11S)-7,7,11-Tribromopentacyclo[6.3.0.02,6.03,10.05,9]undecan-1-ol](/img/structure/B2492151.png)


![4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine](/img/structure/B2492156.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

